4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine

Catalog No.
S542582
CAS No.
180869-32-3
M.F
C19H19FN4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl...

CAS Number

180869-32-3

Product Name

4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine

Molecular Formula

C19H19FN4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2

InChI Key

QBACMJFLMUCPNA-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole, VK 19911, VK-19911

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F

Description

The exact mass of the compound 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine is 322.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine is a complex organic compound characterized by a pyridine ring substituted with an imidazole moiety. The structure features a 4-fluorophenyl group and a piperidine group, which contribute to its unique chemical properties. This compound's molecular formula is C19_{19}H21_{21}F1_{1}N4_{4}, indicating the presence of multiple functional groups that may influence its reactivity and biological activity.

The chemical reactivity of 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine can be attributed to the presence of the imidazole and pyridine rings. These rings can participate in various reactions, such as:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole and piperidine can act as nucleophiles.
  • Electrophilic aromatic substitution: The fluorine atom on the phenyl group can direct electrophiles to ortho or para positions.
  • Coordination chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that may have catalytic or therapeutic applications.

Preliminary studies indicate that 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine exhibits significant biological activity, particularly in modulating various biological pathways. It has been investigated for potential roles in:

  • Anticancer activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological effects: The piperidine moiety suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.
  • Anti-inflammatory properties: The imidazole ring may contribute to anti-inflammatory activity by modulating immune responses.

The synthesis of 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine typically involves multi-step organic reactions. Common methods include:

  • Formation of the imidazole ring: This can be achieved through condensation reactions involving appropriate aldehydes and amines.
  • Pyridine ring introduction: The pyridine moiety can be synthesized via cyclization reactions using pyr

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

322.15937479 g/mol

Monoisotopic Mass

322.15937479 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NP7J08ZRYY

Dates

Modify: 2023-07-15
1: Murakami M, Kobayashi S, Marubashi S, Eguchi H, Takeda Y, Tanemura M, Wada H, Umeshita K, Kennichi W, Doki Y, Mori M, Nagano H. Isolated metastasis to the gallbladder from hepatocellular carcinoma. Hepatol Res. 2010 Aug;40(8):793-8. doi: 10.1111/j.1872-034X.2010.00689.x. PubMed PMID: 20649819.

Explore Compound Types